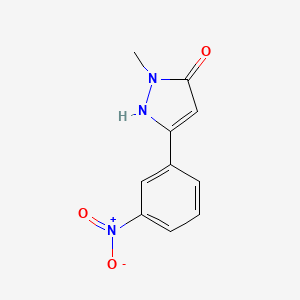

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by a methyl group at the first position, a nitrophenyl group at the third position, and a hydroxyl group at the fifth position of the pyrazole ring

Métodos De Preparación

The synthesis of 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the nitration of 1-methylpyrazole using a sulfuric-nitric acid mixture, which results in the formation of 1-methyl-3-nitropyrazole. Further nitration can lead to the formation of 1-methyl-3,4-dinitropyrazole . Another approach involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrazole derivative.

Análisis De Reacciones Químicas

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparación Con Compuestos Similares

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

1-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5-ol: Similar structure but with the nitro group at the para position.

1-Methyl-3-(2-nitrophenyl)-1H-pyrazol-5-ol: Similar structure but with the nitro group at the ortho position.

1-Methyl-3-(3-aminophenyl)-1H-pyrazol-5-ol: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Actividad Biológica

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group that enhances its reactivity and potential interactions with biological targets. Research has focused on its applications in medicinal chemistry, particularly its anticancer, antibacterial, and antioxidant properties.

The biological activity of this compound is largely attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, modulating enzyme activity and receptor interactions. The amino group also plays a role in forming hydrogen bonds, enhancing the compound's ability to interact with biological targets .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as lung, breast, and colorectal cancers. For instance, one study reported significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of this compound

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to some commercially available antibiotics, suggesting potential for development as an antimicrobial agent .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

Antioxidant Activity

In addition to its anticancer and antibacterial properties, this compound has shown promising antioxidant activity. This property is crucial for protecting cells from oxidative stress and could contribute to its overall therapeutic potential .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with pyrazole derivatives led to significant reductions in cell viability, indicating strong anticancer effects.

- Antibacterial Efficacy : A comparative study showed that pyrazole derivatives had lower MIC values than traditional antibiotics against several bacterial strains, reinforcing their potential as novel antimicrobial agents.

- Oxidative Stress Protection : Research indicated that these compounds could reduce reactive oxygen species (ROS) levels in treated cells, suggesting a protective mechanism against oxidative damage.

Propiedades

Fórmula molecular |

C10H9N3O3 |

|---|---|

Peso molecular |

219.20 g/mol |

Nombre IUPAC |

2-methyl-5-(3-nitrophenyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H9N3O3/c1-12-10(14)6-9(11-12)7-3-2-4-8(5-7)13(15)16/h2-6,11H,1H3 |

Clave InChI |

HYZTZMJSAGSHDB-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=O)C=C(N1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.